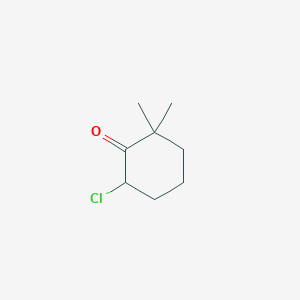

![molecular formula C26H21NO4 B2411058 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide CAS No. 2097862-59-2](/img/structure/B2411058.png)

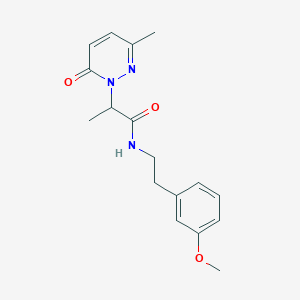

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C26H21NO4 and its molecular weight is 411.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymer Applications

Polyamides with Xanthene Cardo Groups : Novel monomers, including xanthene derivatives, were synthesized for developing polyamides with inherent viscosities indicating their potential as high-performance materials due to their solubility, thermal stability, and mechanical properties. These polymers could be used in various applications, including films and fibers, due to their high glass transition temperatures, decomposition temperatures, and char yields (Sheng et al., 2009).

Furan Derivative Polyamides : The study explored the synthesis of organosoluble and optically transparent polyamides containing xanthene units and methyl pendant groups. These polyamides, synthesized from a novel aromatic dicarboxylic acid and various aromatic diamines, showed potential as high-performance materials due to their solubility, thermal properties, and mechanical strengths (Guo et al., 2015).

Medicinal Chemistry and Material Science

Antiprotozoal Agents : A study on dicationic imidazo[1,2-a]pyridines, including a furan-2-yl derivative, highlighted their potential as antiprotozoal agents. The derivatives showed strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and plasmodial infections, suggesting their use in medicinal applications (Ismail et al., 2004).

Enzymatic Polymerization for Sustainable Materials : Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides were synthesized enzymatically, presenting a sustainable alternative to polyphthalamides. The study underlines the importance of biobased polymers for developing high-performance materials, contributing to a circular economy (Jiang et al., 2015).

Mechanism of Action

Target of Action

Similar compounds with a furan nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates cellular processes, leading to these effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected. These could potentially include pathways related to inflammation, viral replication, and cell proliferation, among others.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that the compound may have effects such as inhibition of viral replication, reduction of inflammation, and inhibition of cell proliferation.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO4/c28-21(17-11-13-18(14-12-17)22-10-5-15-30-22)16-27-26(29)25-19-6-1-3-8-23(19)31-24-9-4-2-7-20(24)25/h1-15,21,25,28H,16H2,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNBUWZEPKGJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=C(C=C4)C5=CC=CO5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B2410976.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)

![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)

![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide](/img/structure/B2410994.png)